molecular formula C10H16N4O2S B1668095 Buthidazole CAS No. 55511-98-3

Buthidazole

Cat. No.: B1668095
CAS No.: 55511-98-3
M. Wt: 256.33 g/mol
InChI Key: SWMGXKSQWDSBKV-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Buthidazole is a herbicide for selective weed control in corn.

Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Buthidazole has been shown to inhibit electron transport in photosynthesis. It affects the photochemical reactions in isolated chloroplasts, particularly targeting the photosynthetic electron transport chain. This inhibition occurs at two distinct sites: primarily on the reducing side of photosystem II and secondarily on the oxidizing side of photosystem II. Such inhibition can have implications for understanding how certain substances interact with photosynthesis at a molecular level (York, Arntzen, & Slife, 1981).

Influence on Light Reactions of Photosynthesis

Research indicates that this compound enhances fluorescence in chlorella when blocking photosynthetic electron transport, suggesting a significant impact on certain light reactions in photosynthesis. The increase in fluorescence and inhibition of post-luminescence provide insights into how this compound interacts with photosynthetic processes at a cellular level (Devlin et al., 1983).

Ionization Properties

The ionizing properties of this compound have been studied, providing valuable information on its chemical behavior in different environments. Understanding its ionization can help in assessing its environmental impact and interaction with other substances (Weber, 1980).

Potential as a Herbicide

This compound has potential applications as a herbicide, particularly for weed control in crops like corn. Studies have examined its effectiveness and the mechanisms by which it inhibits growth in certain plant species, contributing to the development of more effective and selective agricultural chemicals (Hatzios & Penner, 1980).

Absorption and Translocation in Plants

The absorption and translocation of this compound in various plant tissues have been a focus of study. Research in this area helps understand how the compound moves within plants, which is crucial for optimizing its use in agricultural contexts (Haderlie, 1980).

Properties

CAS No.

55511-98-3

Molecular Formula

C10H16N4O2S

Molecular Weight

256.33 g/mol

IUPAC Name

3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one

InChI

InChI=1S/C10H16N4O2S/c1-10(2,3)7-11-12-8(17-7)14-6(15)5-13(4)9(14)16/h6,15H,5H2,1-4H3

InChI Key

SWMGXKSQWDSBKV-LURJTMIESA-N

SMILES

CC(C)(C)C1=NN=C(S1)N2C(CN(C2=O)C)O

Canonical SMILES

CC(C)(C)C1=NN=C(S1)N2C(CN(C2=O)C)O

Appearance

Solid powder

55511-98-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-4-hydroxy-1-methyl-2-imidazolidinone
buthidazole
Vel 5026

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Buthidazole
Reactant of Route 2
Buthidazole
Reactant of Route 3
Buthidazole
Reactant of Route 4
Buthidazole
Reactant of Route 5
Buthidazole
Reactant of Route 6
Buthidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.